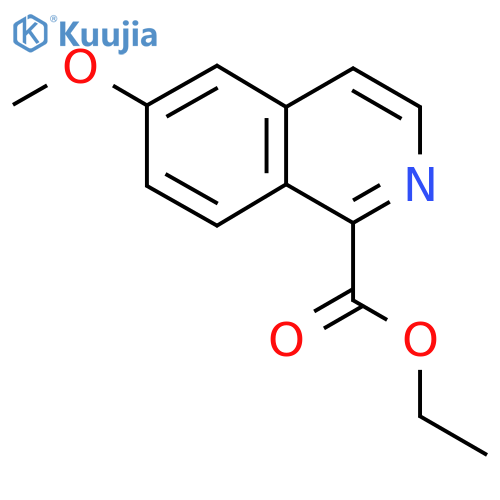Cas no 1894575-49-5 (Ethyl 6-methoxyisoquinoline-1-carboxylate)

1894575-49-5 structure
商品名:Ethyl 6-methoxyisoquinoline-1-carboxylate
CAS番号:1894575-49-5
MF:C13H13NO3
メガワット:231.247223615646
CID:4822177
Ethyl 6-methoxyisoquinoline-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-methoxyisoquinoline-1-carboxylate
- Ethyl 6-methoxyisoquinoline-1-carboxylate
-
- インチ: 1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3
- InChIKey: SUNUOOVAHUKYDI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C(C(=O)OCC)=NC=CC=2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.4
Ethyl 6-methoxyisoquinoline-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227142-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM227142-1g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 1g |
$520 | 2021-08-04 | |
| Chemenu | CM227142-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$1559 | 2021-08-04 | |
| Alichem | A189008365-25g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 25g |
$4596.20 | 2023-09-02 | |
| Chemenu | CM227142-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$*** | 2023-03-30 | |
| Alichem | A189008365-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$2626.40 | 2023-09-02 | |
| Chemenu | CM227142-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$2078 | 2021-08-04 | |
| Chemenu | CM227142-1g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189008365-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$1989.90 | 2023-09-02 |
Ethyl 6-methoxyisoquinoline-1-carboxylate 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1894575-49-5 (Ethyl 6-methoxyisoquinoline-1-carboxylate) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
